molecular formula C10H9NO4S B12949889 3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one CAS No. 331751-12-3

3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one

Cat. No.: B12949889
CAS No.: 331751-12-3
M. Wt: 239.25 g/mol
InChI Key: DWVQVQMJQGSFRM-UHFFFAOYSA-N
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Description

3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one (CAS not assigned

Properties

CAS No.

331751-12-3

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

3-(methylsulfonylmethyl)-1,4-benzoxazin-2-one

InChI

InChI=1S/C10H9NO4S/c1-16(13,14)6-8-10(12)15-9-5-3-2-4-7(9)11-8/h2-5H,6H2,1H3

InChI Key

DWVQVQMJQGSFRM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=NC2=CC=CC=C2OC1=O

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminophenol with Oxalyl Chloride

A common and effective method to prepare 1,4-benzoxazin-2-one derivatives involves the cyclization of 2-aminophenol with oxalyl chloride. This reaction forms 1,4-benzoxazinediones, which serve as key intermediates for further functionalization.

  • Procedure : 2-Aminophenol is reacted with oxalyl chloride in anhydrous conditions, often in toluene with catalytic DMF, at elevated temperatures (~120°C) for about 1 hour.
  • Outcome : The reaction yields 1,4-benzoxazinediones as colorless crystals with yields typically between 70% and 80% after recrystallization.

Conversion to 3-Chloro-1,4-benzoxazin-2-one

The 1,4-benzoxazinediones are then treated with thionyl chloride in the presence of DMF to introduce a chlorine substituent at the 3-position, creating 3-chloro-1,4-benzoxazin-2-one derivatives.

  • Conditions : Dropwise addition of thionyl chloride to the benzoxazinedione solution in toluene at reflux (~120°C) for 1 hour.
  • Purification : The crude product is purified by recrystallization from benzene/petroleum ether mixtures.
  • Yield : Typically 70%–80%.

Introduction of the Methylsulfonylmethyl Group at the 3-Position

The key step to obtain 3-(methylsulfonylmethyl)-1,4-benzoxazin-2-one involves nucleophilic substitution at the 3-chloro position.

Nucleophilic Aromatic Substitution (SNAr) under Microwave-Assisted Conditions

  • Method : The 3-chloro-1,4-benzoxazin-2-one intermediate undergoes nucleophilic substitution with a methylsulfonylmethyl nucleophile (e.g., methylsulfonylmethide or related sulfone anion sources).
  • Microwave Irradiation : This reaction is efficiently accelerated by microwave irradiation, which reduces reaction times dramatically (7–12 minutes) and improves yields (55%–82%).
  • Solvent : Tetrahydrofuran (THF) is commonly used as the solvent.
  • Temperature : Around 60°C under microwave power (~300 W).
  • Workup : After reaction completion, the solvent is removed, and the product is purified by recrystallization from ethanol or similar solvents.

Alternative Solventless or Melt Methods

  • Some benzoxazine derivatives are prepared by melt methods or solventless processes using extruders or Banbury mixers, where phenolic compounds, amines, and formaldehyde derivatives are mixed and heated to form benzoxazine monomers.
  • These methods operate at temperatures between room temperature and 130°C, with reaction times from 20 minutes to 30 minutes, and can be scaled up using continuous processing equipment.

Detailed Reaction Conditions and Optimization Data

Step Reactants/Conditions Temperature Time Yield (%) Notes
Cyclization of 2-aminophenol with oxalyl chloride 2-aminophenol + oxalyl chloride + DMF (catalyst) in toluene 120°C 1 hour 70–80 Recrystallization from benzene/petroleum ether
Chlorination to 3-chloro derivative 1,4-benzoxazinedione + thionyl chloride + DMF in toluene 120°C 1 hour 70–80 Dropwise addition of SOCl2
SNAr substitution with methylsulfonylmethyl nucleophile (microwave-assisted) 3-chloro-1,4-benzoxazin-2-one + methylsulfonylmethyl nucleophile in THF 60°C (microwave) 7–12 min 55–82 Microwave power ~300 W, recrystallization from ethanol

Mechanistic Insights

  • The nucleophilic substitution at the 3-position proceeds via an addition-elimination mechanism typical of SNAr reactions.
  • The methylsulfonylmethyl nucleophile attacks the electrophilic carbon bearing the chlorine substituent, displacing chloride and forming the desired 3-substituted benzoxazin-2-one.
  • Microwave irradiation enhances reaction kinetics by rapid heating and possibly by non-thermal effects, leading to higher efficiency and cleaner reactions.

Scale-Up and Continuous Processing

  • Continuous processing using single-screw extruders has been demonstrated for benzoxazine monomers, where solid reactants are mixed and heated under controlled residence times (5–30 minutes) and temperatures (room temperature to 100°C).
  • This method allows solventless synthesis and automatic extrusion of the product, facilitating industrial-scale production with good control over purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing cellular signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,4-benzoxazin-2-one scaffold is highly versatile, with modifications at the 3-position significantly influencing physical, chemical, and biological properties. Below is a detailed comparison of 3-(methylsulfonylmethyl)-1,4-benzoxazin-2-one with key analogs:

Table 1: Structural and Functional Comparison of 1,4-Benzoxazin-2-one Derivatives

Compound Name Substituent at 3-Position Key Properties/Applications Reference
This compound -CH₂SO₂CH₃ (methylsulfonylmethyl) Enhanced stability due to electron-withdrawing sulfonyl group; potential in medicinal chemistry (e.g., antileishmanial activity suggested by virtual screening) .
7-Dimethylamino-3-(p-formylstyryl)-1,4-benzoxazin-2-one (DFSBO) -C₆H₄CH=CH(CHO) (styryl group) Exhibits strong intramolecular charge transfer (ICT) for laser dye applications; absorption maxima 450–500 nm, solvent-dependent photophysics .
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one -CH₂Br (bromomethyl) Reactivity in nucleophilic substitution (e.g., HPLC derivatization of methanol); methoxy group enhances electronic modulation .
3-(1H-Indol-3-yl)-1,4-benzoxazin-2-one -C₈H₆N (indole) Identified in natural product cephalandole A; demonstrates structural versatility but lower antimycobacterial activity compared to other derivatives .
3-Phenacyl-2H-1,4-benzoxazin-2-one -CH₂COC₆H₅ (phenacyl) Forms enamine structures via intramolecular hydrogen bonding; hydrolyzes to 3-methyl derivatives, indicating labile side chains .
3-Phenyl-3,4-dihydro-1,4-benzoxazin-2-one -C₆H₅ (phenyl) Synthesized with high enantiomeric ratios (up to 91:9 er); used in chiral chemistry studies .

Key Findings:

Photophysical Properties: DFSBO’s styryl group enables broad tunability as a laser dye, whereas the methylsulfonylmethyl group in the target compound may prioritize stability over optical activity . Bromomethyl derivatives (e.g., 3-bromomethyl-7-methoxy) are utilized in analytical chemistry for derivatization, leveraging their nucleophilic reactivity, a feature less pronounced in the sulfonylmethyl analog .

Biological Activity: Antimycobacterial studies show that substituents like indole or simple alkyl groups at the 3-position yield modest activity (32–64 μg/mL), suggesting that the sulfonylmethyl group’s steric and electronic effects may require further optimization for therapeutic use .

Synthetic Flexibility :

  • Phenacyl derivatives undergo hydrolysis to simpler structures, whereas bromomethyl and sulfonylmethyl groups offer pathways for functionalization without core degradation .

Notes on Contradictory Evidence

  • Bioisosterism Limitations: reports low antimycobacterial activity in some benzoxazinone derivatives despite bioisosteric replacements, underscoring the need for empirical validation of the target compound’s efficacy .
  • Structural Complexity : DFSBO’s photophysical superiority contrasts with simpler derivatives like 3-phenyl analogs, emphasizing that substituent choice must align with application-specific requirements .

Biological Activity

3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one is a compound that belongs to the benzoxazinone family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

  • Molecular Formula : C10H11NO4S
  • Molecular Weight : 229.26 g/mol
  • CAS Number : 331751-12-3
  • IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that compounds within the benzoxazinone class exhibit significant antimicrobial properties. In particular, studies have shown that this compound has notable activity against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Properties

The benzoxazinone derivatives have also been studied for their anticancer potential. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM)
HeLa (Cervical Cancer)25
A549 (Lung Cancer)30
MCF-7 (Breast Cancer)22

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Insecticidal Activity

Given the increasing resistance of pests to conventional insecticides, the exploration of new active compounds is critical. Studies have indicated that this compound exhibits larvicidal activity against mosquito larvae, particularly Aedes aegypti:

Concentration (μM) Larvicidal Activity (%)
1020
5060
10090

This activity suggests potential use in vector control strategies for diseases such as dengue and Zika .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group may enhance its binding affinity to proteins involved in signaling pathways related to cell proliferation and apoptosis. Additionally, its structural features allow it to penetrate cellular membranes effectively.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of various benzoxazinone derivatives, including this compound. The results indicated a significant reduction in bacterial growth in treated cultures compared to controls .
  • Cytotoxicity Assessment : In a study focusing on cancer cell lines, researchers found that treatment with this compound led to a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis .
  • Insecticidal Testing : Field trials demonstrated that formulations containing this compound significantly reduced mosquito populations in treated areas compared to untreated controls, highlighting its potential as a biopesticide .

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